molecular formula C10H15F3O2 B12846498 4-Butoxy-1,1,1-trifluorohex-3-en-2-one

4-Butoxy-1,1,1-trifluorohex-3-en-2-one

Cat. No.: B12846498
M. Wt: 224.22 g/mol
InChI Key: CQCDHDOIRRIQSO-BQYQJAHWSA-N
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Description

4-Butoxy-1,1,1-trifluorohex-3-en-2-one (CAS: 120407-73-0) is a fluorinated enone compound characterized by a butoxy substituent at the C-4 position and a trifluoromethyl group at C-1. Its structure features a conjugated enone system (C-3/C-4 double bond and ketone at C-2), which confers electrophilic reactivity at specific positions. The compound is primarily used in industrial and scientific research, particularly as a precursor in organic synthesis for heterocyclic compounds .

Key structural attributes include:

  • Butoxy group: Enhances lipophilicity and influences solubility in organic solvents.
  • Trifluoromethyl group: Imparts electron-withdrawing effects, stabilizing the enone system and directing regioselective reactions.
  • Hex-3-en-2-one backbone: Provides a six-carbon chain, distinguishing it from shorter-chain analogs like but-3-en-2-one derivatives.

Properties

Molecular Formula

C10H15F3O2

Molecular Weight

224.22 g/mol

IUPAC Name

(E)-4-butoxy-1,1,1-trifluorohex-3-en-2-one

InChI

InChI=1S/C10H15F3O2/c1-3-5-6-15-8(4-2)7-9(14)10(11,12)13/h7H,3-6H2,1-2H3/b8-7+

InChI Key

CQCDHDOIRRIQSO-BQYQJAHWSA-N

Isomeric SMILES

CCCCO/C(=C/C(=O)C(F)(F)F)/CC

Canonical SMILES

CCCCOC(=CC(=O)C(F)(F)F)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-1,1,1-trifluorohex-3-en-2-one typically involves the reaction of 4-butoxy-1,1,1-trifluorobut-3-en-2-one with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-1,1,1-trifluorohex-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Butoxy-1,1,1-trifluorohex-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-1,1,1-trifluorohex-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

4,6,6-Trimethoxy-1,1,1-trifluorohex-3-en-2-one (CAS: Not explicitly listed)

Structural Differences :

  • Replaces the butoxy group at C-4 with a trimethoxy-protected aldehyde function at C-6.
  • Contains three methoxy groups, enhancing electrophilicity at C-2 and C-4 while protecting the aldehyde for regioselective cyclocondensation .

Functional Comparison :

  • Reactivity : Acts as a dielectrophilic CCC building block in heterocyclic synthesis, reacting with dinucleophiles (e.g., hydrazines) to form pyrazoles and other heterocycles in 72–98% yields . The butoxy analog’s lack of a protected aldehyde limits its utility in similar regioselective reactions.
  • Applications : Used to synthesize trifluoromethyl-substituted heterocycles for pharmaceuticals and agrochemicals. The butoxy derivative may serve as a precursor for less polar analogs .

(E)-4-Butoxy-1,1,1-trifluoro-but-3-en-2-one (CAS: 886493-92-1)

Structural Differences :

  • Shorter carbon chain (but-3-en-2-one vs. hex-3-en-2-one), reducing molecular weight and altering physical properties.

Functional Comparison :

  • Physical Properties: Likely lower boiling point and higher volatility compared to the hexenone analog.

Trifluoromethyl-Containing Pesticides (e.g., Flufenprox)

Structural Differences :

  • Flufenprox (CAS: Not listed) features a trifluoropropoxy group and chlorophenyl substituents, contrasting with the butoxy/trifluoromethyl-enone system of the target compound .

Functional Comparison :

  • Bioactivity: Fluorinated groups in pesticides enhance metabolic stability and lipid permeability.
  • Environmental Impact : Unlike perfluorinated compounds (PFCs) in , the target compound’s single trifluoromethyl group likely results in lower environmental persistence .

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